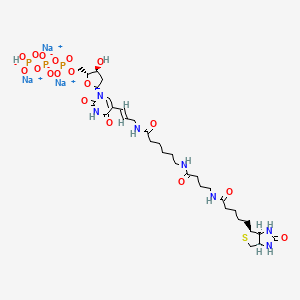
Acetic acid, nitrilotri-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, nitrilotri-, disodium salt: is a chemical compound with the formula C₆H₇NNa₂O₆. It is a derivative of nitrilotriacetic acid, which is a colorless solid. This compound is commonly used as a chelating agent, forming stable complexes with metal ions such as calcium, copper, and iron . It is widely utilized in various industrial and laboratory applications due to its ability to bind metal ions effectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetic acid, nitrilotri-, disodium salt is synthesized from nitrilotriacetic acid. The nitrilotriacetic acid is produced through the reaction of ammonia, formaldehyde, and sodium cyanide or hydrogen cyanide . The reaction conditions typically involve controlled temperatures and pH levels to ensure the efficient formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield. The process is optimized to produce high-purity compounds that meet industry standards. The worldwide capacity for nitrilotriacetic acid production is estimated at 100 thousand tonnes per year .
Análisis De Reacciones Químicas
Types of Reactions: Acetic acid, nitrilotri-, disodium salt undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is its primary function as a chelating agent.
Neutralization: It can react with acids and bases to form salts and water.
Common Reagents and Conditions:
Chelation: The compound reacts with metal ions such as calcium, copper, and iron in aqueous solutions.
Neutralization: It reacts with acids and bases under standard laboratory conditions.
Major Products Formed:
Chelation: The major products are metal-chelate complexes.
Neutralization: The products are salts and water.
Aplicaciones Científicas De Investigación
Chemistry: Acetic acid, nitrilotri-, disodium salt is used in complexometric titrations to determine the concentration of metal ions in solutions . It is also employed in the synthesis of other chemical compounds.
Biology: In biological research, this compound is used to immobilize nickel on solid supports for protein isolation and purification using the His-tag method .
Medicine: While not directly used in medicine, its chelating properties are valuable in research related to metal ion interactions in biological systems.
Industry: It is used in water softening to remove calcium ions and in detergents to prevent metal ion interference . It also finds applications in removing heavy metals from treated wood .
Mecanismo De Acción
The primary mechanism of action of acetic acid, nitrilotri-, disodium salt is its ability to form stable complexes with metal ions. This chelation process involves the binding of the compound to metal ions through its carboxylate groups, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions . The molecular targets are the metal ions, and the pathways involved include the formation of coordination bonds between the metal ions and the chelating agent.
Comparación Con Compuestos Similares
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications in water softening and metal ion sequestration.
Iminodiacetic acid: A related compound with chelating properties, used in similar applications.
Ethylenediamine-N,N’-disuccinic acid (EDDS): A biodegradable chelating agent used as an alternative to EDTA.
Uniqueness: Acetic acid, nitrilotri-, disodium salt is unique in its specific binding affinity for certain metal ions and its effectiveness in various industrial and laboratory applications. Its ability to form stable complexes with a wide range of metal ions makes it a versatile and valuable compound in multiple fields.
Propiedades
Fórmula molecular |
C6H7NNa2O6 |
|---|---|
Peso molecular |
235.10 g/mol |
Nombre IUPAC |
disodium;2-[carboxylatomethyl(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.2Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 |
Clave InChI |
RHPXYIKALIRNFA-UHFFFAOYSA-L |
SMILES canónico |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12398016.png)

![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398047.png)

![[(2R,4S,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12398049.png)

![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(3-methylbutoxy)-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12398052.png)


![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398077.png)



![5-[6-methyl-5-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12398095.png)
